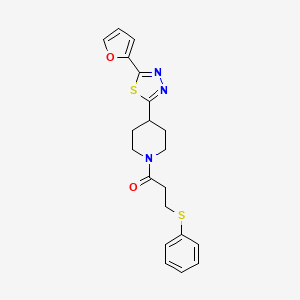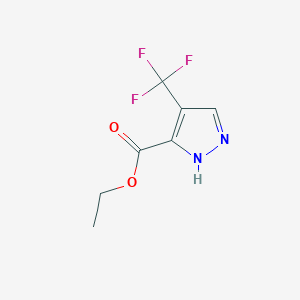
(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine, commonly known as DMCPA, is a cyclopropylamine compound that has recently gained attention in the field of scientific research. DMCPA has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
DMCPA exerts its effects by binding to the NMDA receptor and modulating its activity. The NMDA receptor is a glutamate-gated ion channel that is involved in synaptic plasticity and memory formation. DMCPA has been shown to enhance the activity of the NMDA receptor, leading to increased synaptic plasticity and improved memory formation.
Biochemical and Physiological Effects:
DMCPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMCPA can enhance the activity of the NMDA receptor and increase the release of neurotransmitters such as dopamine and serotonin. In vivo studies have shown that DMCPA can improve cognitive function and memory formation in animal models.
实验室实验的优点和局限性
DMCPA has several advantages for use in lab experiments. It is a potent and selective modulator of the NMDA receptor, making it a valuable tool for investigating the role of the receptor in various physiological and biochemical processes. However, DMCPA has limitations, including its complex synthesis process and potential toxicity at high doses.
未来方向
There are several future directions for research on DMCPA. One area of interest is the development of DMCPA derivatives with improved potency and selectivity for the NMDA receptor. Another area of interest is the investigation of the potential therapeutic applications of DMCPA in the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DMCPA and its potential toxicity at high doses.
Conclusion:
In conclusion, DMCPA is a cyclopropylamine compound that has potential applications in various fields of scientific research. It exerts its effects by modulating the activity of the NMDA receptor and has been shown to have various biochemical and physiological effects. While DMCPA has advantages for use in lab experiments, it also has limitations, including its complex synthesis process and potential toxicity at high doses. Further research is needed to fully understand the potential therapeutic applications of DMCPA and its biochemical and physiological effects.
合成方法
DMCPA can be synthesized through a multistep process involving the reaction of various reagents, including cyclopropane, phenylmagnesium bromide, and N-(tert-butoxycarbonyl)-propan-1-amine. The synthesis process is complex and requires careful attention to detail to ensure the purity and yield of the final product.
科学研究应用
DMCPA has been found to have potential applications in various fields of scientific research. In medicinal chemistry, DMCPA has been shown to have potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, DMCPA has been studied for its potential as a tool for investigating the role of the N-methyl-D-aspartate (NMDA) receptor in synaptic plasticity and memory formation. In pharmacology, DMCPA has been studied for its potential as a tool for investigating the effects of cyclopropylamines on various physiological and biochemical processes.
属性
IUPAC Name |
(2R)-2-(2,2-dimethyl-1-phenylcyclopropyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(9-15)14(10-13(14,2)3)12-7-5-4-6-8-12/h4-8,11H,9-10,15H2,1-3H3/t11-,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTKOGFPPDXISF-ZSOXZCCMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CC1(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1(CC1(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2525598.png)
![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2525599.png)




![N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525608.png)
![5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2525609.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(3-hydroxyphenyl)ethyl]propanamide](/img/structure/B2525610.png)
![tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B2525612.png)

